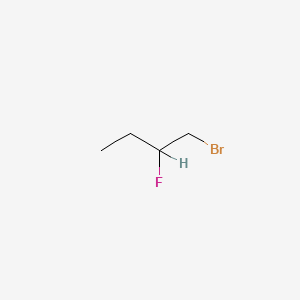

1-溴-2-氟丁烷

描述

1-Bromo-2-fluorobutane is a useful research compound. Its molecular formula is C4H8BrF and its molecular weight is 155.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-2-fluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光学旋转和原子尺寸研究

1-溴-2-氟丁烷已被用于研究光学旋转和原子尺寸。例如,已确定了各种卤代衍生物(包括1-溴-2-氟丁烷)的光学旋转、比重、折射率和沸点。这项研究有助于理解卤素化合物之间的分子旋转和原子半径差异 (Brauns, 1937)。

卤代醇的氟化

研究已探索使用1-溴-2-氟丁烷对卤代醇进行氟化。这种化合物是从某些醇和卤化物的反应中获得的,为合成各种脂肪族和芳香族卤代醇提供了见解 (Watanabe et al., 1986)。

热稳定性研究

通过气相色谱法研究了1-溴-2-氟丁烷及其衍生物的热稳定性。这项研究对于了解这些化合物在不同温度下的分解模式和热稳定性至关重要 (Luo Yunjun, 2005)。

氨基酸的合成

1-溴-2-氟丁烷已被用于γ-和δ-氟代-α-氨基酸的立体选择性合成。这个过程涉及立体选择性烷基化和去保护步骤,对氨基酸合成和药物研究领域有重要贡献 (Kröger & Haufe, 1997)。

自由基卤代研究

这种化合物还参与了关于自由基卤代的研究,特别是在没有1-卤原子交换的反应中。这样的研究为卤代反应的化学和混合卤代取代化合物的生产提供了宝贵的见解 (Perkins & Pincock, 1978)。

合成和共聚合

1-溴-2-氟丁烷在各种溴和氯七氟-1,2-环氧丁烷的合成和共聚合中发挥了作用。这项研究对于聚合物和材料科学的发展至关重要 (Ito et al., 1979)。

卤代烷异构体的分选

使用固体对卤代烷异构体进行分选的研究已经进行,这些固体可以高度选择性地吸附1-溴-2-氟丁烷从混合物中。这项研究为异构体的分离提供了一种新颖的方法,这在工业应用中是一个重大挑战 (Wu et al., 2022)。

NMR研究和旋转异构体

1-溴-2-氟丁烷已被用于NMR研究,以了解氟代乙酮中的旋转异构体。这项研究有助于了解分子结构和动力学,为有机化学领域提供了宝贵的见解 (Shapiro et al., 1973)。

合成中的手性探针

在伪四面体多卤代金刚烷的合成中,1-溴-2-氟丁烷被用作手性探针。这项研究增进了对分子手性和立体异构体的理解,这对于手性药物和材料的发展至关重要 (Schreiner et al., 2002)。

气相溴化研究

研究已经调查了卤代环己烷和卤代环戊烷的气相溴化反应,包括1-溴-2-氟丁烷。这项研究为不同相中的溴化反应机制提供了见解,有助于理解气态化学反应(Ashton et al., 1973)。

液态氢氟酸中的电氧化

已经进行了有关溴代烷烃在液态氢氟酸中的电氧化研究,包括1-溴-2-氟丁烷。这项研究侧重于氟取代溴的选择性,有助于理解亲电性碳离子和烷基氟化合物的合成(Badoz-lambling et al., 1979)。

催化脱卤化研究

1-溴-2-氟丁烷已经成为使用各种金属卤化物团簇进行催化脱卤化研究的一部分。这些研究对催化领域和开发生产烯烃和碳氢化合物新方法具有重要意义(Kamiguchi et al., 2003)。

振动光谱和旋转异构体

该化合物已被用于分析链状分子中的振动光谱和旋转异构体。理解这些方面对有机化学中的分子动力学和结构研究至关重要(Ogawa et al., 1978)。

荧光探针开发

1-溴-2-氟丁烷已被纳入基于ICT的荧光探针的开发,用于测量生物和水样品中的肼。这种应用对环境监测和检测危险物质至关重要(Zhu et al., 2019)。

顶空气相色谱测试

它已被用于开发一种顶空气相色谱测试,用于定量测定人体尿液中的溴丙烷。这项研究对职业健康和安全非常重要,特别是用于监测工业溶剂暴露(B'hymer & Cheever, 2005)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

作用机制

Target of Action

1-Bromo-2-fluorobutane is a halogenated alkane that primarily targets carbon-hydrogen bonds in organic molecules . It is particularly reactive at the benzylic position, which is the carbon adjacent to an aromatic ring .

Mode of Action

The compound can participate in various types of reactions, including free radical reactions and nucleophilic substitutions . In free radical reactions, 1-Bromo-2-fluorobutane can lose the bromine atom, leaving behind a carbon-centered radical that can participate in further reactions . In nucleophilic substitutions, a nucleophile can attack the carbon bonded to the bromine, leading to the replacement of the bromine atom .

Biochemical Pathways

The reactions involving 1-Bromo-2-fluorobutane can affect various biochemical pathways. For instance, in the context of organic synthesis, it can be used to introduce bromine and fluorine atoms into larger molecules, thereby altering their chemical properties . The exact pathways affected would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of 1-Bromo-2-fluorobutane’s action would depend on the specific context. In general, the introduction of bromine and fluorine atoms can significantly alter the properties of organic molecules, potentially affecting their biological activity .

属性

IUPAC Name |

1-bromo-2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJVYLYFMNOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940179 | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-73-4 | |

| Record name | Butane, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

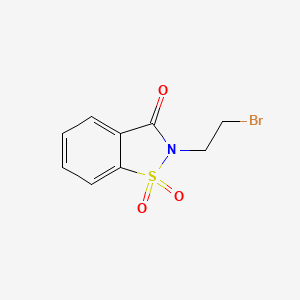

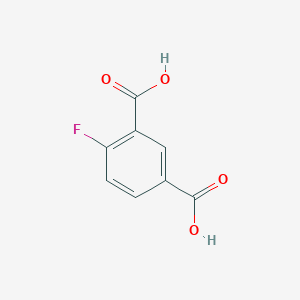

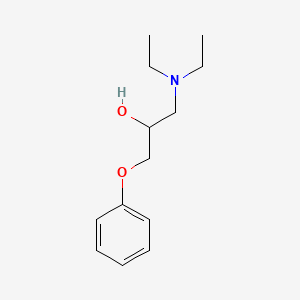

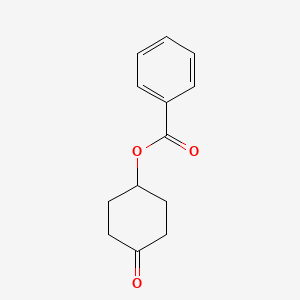

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)